3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
CAS No.: 1220017-44-6
Cat. No.: VC2831554
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220017-44-6 |
|---|---|
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-[(2-chlorophenyl)methoxy]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H |
| Standard InChI Key | BYGDTWISTUESCI-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OCC2=CC=CC=C2Cl.Cl |
| Canonical SMILES | C1CC(CNC1)OCC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Properties and Structure
| Property | Value |
|---|---|
| Chemical Name | 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride |
| CAS Number | 1220017-44-6 |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.17 g/mol |
| SMILES | c1ccc(c(c1)COC2CCCNC2)Cl.Cl |
| InChI | InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H |
| InChIKey | BYGDTWISTUESCI-UHFFFAOYSA-N |
Synthesis Methods
Synthetic Routes
The synthesis of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride typically involves a multi-step process. Based on synthetic approaches for similar compounds, one common synthetic route includes the following key steps:
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Reaction of 3-hydroxypiperidine with 2-chlorobenzyl halide (typically the chloride or bromide) in the presence of a base
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Formation of the ether linkage
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Conversion to the hydrochloride salt using HCl
This process is similar to the synthesis of related compounds such as 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride and other benzyloxy piperidine derivatives .
Reaction Conditions
The reaction between 3-hydroxypiperidine and 2-chlorobenzyl chloride typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the hydroxyl group on the electrophilic benzyl carbon. The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).
The formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent such as diethyl ether or methanol, followed by isolation through filtration or precipitation.
Biological Activity and Mechanism of Action
Pharmacological Properties
3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. While specific research on this exact compound is limited in the provided search results, the mechanism of action for this class of compounds involves interaction with specific molecular targets, such as receptors or enzymes in biological systems.
Depending on its structure, it may act as an agonist or antagonist, modulating biochemical pathways relevant to various diseases. The compound's potential therapeutic applications are being explored in research settings due to its distinctive pharmacological profile.
Structure-Activity Relationships
The biological activity of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride is influenced by several structural features:
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The piperidine ring serves as a basic scaffold found in many bioactive compounds
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The 2-chlorobenzyl group contributes to the compound's lipophilicity and may enhance binding to protein targets
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The ether linkage at the 3-position of the piperidine provides a specific spatial orientation
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The chlorine atom at the 2-position of the benzyl group may influence the compound's receptor binding properties
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic properties. The piperidine scaffold is present in numerous pharmaceutically active compounds, making derivatives like this valuable starting materials for drug discovery programs.
The compound shares structural similarities with other benzyloxy piperidine derivatives that have been investigated for various therapeutic applications, including as potential kinase inhibitors . For example, related compounds with similar structural features have been explored in the development of protein kinase B (PKB) inhibitors with anticancer properties .
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride have been described in the chemical literature, differing in the position of the benzyloxy group on the piperidine ring or the substitution pattern on the benzyl group. These include:
Table 2. Comparison of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride with Related Compounds
| Compound | CAS Number | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride | 1220017-44-6 | Reference compound | 262.17 |
| 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride | 1220033-09-9 | Benzyloxy at 4-position | 262.17 |
| 3-(2-Chlorobenzyl)piperidine hydrochloride | 7660-47-1 | Direct C-C bond instead of ether | 246.17 |
| 3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride | 1289386-64-6 | Additional Cl at 5-position | 296.6 |
| 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | 1220031-54-8 | Chlorine at 3-position, different attachment | 290.2 |
These structural variations can significantly impact the biological activity and physicochemical properties of the compounds .
Pharmacological Differences
The positional isomers and structural analogues of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride may exhibit different pharmacological profiles. For instance:
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The position of the benzyloxy group (3- vs. 4-position) can affect binding to biological targets
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The position of the chlorine atom on the benzyl group alters the electronic and steric properties
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The presence of additional substituents (e.g., in 3-(2,5-Dichloro-benzyloxy)-piperidine) may enhance certain activities
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The substitution of the ether linkage with a direct C-C bond (as in 3-(2-Chlorobenzyl)piperidine) changes the flexibility and spatial arrangement
These structural differences can translate into varied pharmacological activities, highlighting the importance of structure-activity relationship studies in this class of compounds .
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